molecular formula C8H12ClF3N2O2 B1387873 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate CAS No. 175278-62-3

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate

Cat. No. B1387873
M. Wt: 260.64 g/mol
InChI Key: ZFGZRQQZWBYRRB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is a chemical compound with the molecular formula C8H12ClF3N2O2 . It has a molecular weight of 260.64 g/mol . The IUPAC name for this compound is 4-(trifluoromethyl)benzenecarboximidamide hydrochloride dihydrate .


Molecular Structure Analysis

The InChI code for 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is 1S/C8H7F3N2.ClH.2H2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;;;/h1-4H,(H3,12,13);1H;2*1H2 . The canonical SMILES structure is C1=CC(=CC=C1C(=N)N)C(F)(F)F.O.O.Cl .


Physical And Chemical Properties Analysis

This compound has a melting point of 155 °C . It is a white solid . The compound is an irritant .

Scientific Research Applications

  • Cancer Research

    • Application : This compound is used in cancer research, specifically in understanding the role of trypsin-like proteases in cancer cell growth and metastasis.
  • Parasitology

    • Application : “4-(Trifluoromethyl)benzamidine hydrochloride dihydrate” is also used in parasitology to investigate the effects of the compound on parasitic enzymes.
  • Fluorination Reagents

    • Application : This compound is listed as a fluorination reagent . Fluorination reagents are used in organic chemistry to introduce fluorine into a molecule.
  • Fluorinated Building Blocks

    • Application : “4-(Trifluoromethyl)benzamidine hydrochloride dihydrate” is also used as a fluorinated building block . These are used in the synthesis of more complex fluorinated compounds.

Safety And Hazards

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is an irritant . It may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

4-(trifluoromethyl)benzenecarboximidamide;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH.2H2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;;;/h1-4H,(H3,12,13);1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGZRQQZWBYRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(F)(F)F.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660017
Record name 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate

CAS RN

175278-62-3
Record name 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-62-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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